4,6-Dimethoxysalicylaldehyde

Antimicrobial Antifungal Structure-Activity Relationship

4,6-Dimethoxysalicylaldehyde offers unique advantages: it is the only economically viable starting material for linderol A synthesis due to a 2.67-fold yield advantage. It is also a potent tyrosinase inhibitor (IC₅₀ ~0.06 µg/mL) and exhibits selective antifungal activity against C. albicans. Ideal for enzymology, total synthesis, and antifungal screening programs.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 708-76-9
Cat. No. B1329352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxysalicylaldehyde
CAS708-76-9
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=O)O
InChIInChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3
InChIKeyFQRQWPNYJOFDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxysalicylaldehyde (CAS 708-76-9): Chemical Identity and Baseline Characteristics for Research Sourcing


4,6-Dimethoxysalicylaldehyde (CAS 708-76-9, molecular formula C₉H₁₀O₄, molecular weight 182.17) is a substituted aromatic aldehyde belonging to the salicylaldehyde class, characterized by two methoxy groups at the 4- and 6-positions, a hydroxyl group at the 2-position, and an aldehyde group at the 1-position [1]. It exists as a yellow to beige crystalline powder with a melting point of 68–70 °C (lit.) and a boiling point of 131 °C/0.05 mmHg [2]. The compound serves as a versatile building block in organic synthesis, particularly for the construction of Schiff base ligands, heterocyclic scaffolds, and fluorescent probes [3].

Why Generic Substitution Fails: Critical Structure-Activity Divergence in 4,6-Dimethoxysalicylaldehyde Analogs


Substituted salicylaldehydes cannot be treated as interchangeable commodities due to pronounced structure-activity divergence across both antimicrobial potency and synthetic utility. A systematic survey of 23 salicylaldehyde derivatives against seven microbial strains revealed that the number, position, and type of substituents dramatically alter activity profiles—halogenated and nitro-substituted variants can produce inhibition zones up to 49 mm, while unsubstituted salicylaldehyde exhibits minimal to no activity [1]. Critically, these structure-activity relationships are microbe-specific and cannot be extrapolated from one pathogen to another [1]. In synthetic contexts, the precise substitution pattern governs both reaction outcomes and product yields: for instance, the 4,6-dimethoxy substitution pattern enables a 20-step total synthesis of (±)-linderol A in 7.64% overall yield, whereas alternative substitution patterns produce markedly lower yields [2]. Substitution without quantitative justification introduces unacceptable variability in both biological assay reproducibility and synthetic route efficiency.

4,6-Dimethoxysalicylaldehyde Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Selective Antifungal Activity: 4,6-Dimethoxy Substitution Confers Candida albicans Selectivity Over 5-Chloro and 5-Bromo Analogs

In a systematic paper disc agar diffusion study evaluating 23 substituted salicylaldehydes at multiple concentrations, 4,6-dimethoxysalicylaldehyde demonstrated considerable activity against Candida albicans while displaying minimal activity against bacteria, establishing a selective antifungal profile [1]. In contrast, the 5-chlorosalicylaldehyde and 5-bromosalicylaldehyde analogs exhibited broad-spectrum antibacterial activity, with inhibition zones up to 49 mm against both Gram-positive and Gram-negative bacteria—a profile that may be undesirable for antifungal-specific applications requiring minimal antibacterial interference [1]. Unsubstituted salicylaldehyde and benzaldehyde controls showed minimal to no activity across all tested microbes, confirming that the 4,6-dimethoxy substitution pattern is essential for any meaningful biological activity [1].

Antimicrobial Antifungal Structure-Activity Relationship

Synthetic Yield Advantage in Total Synthesis of (±)-Linderol A: 4,6-Dimethoxy Outperforms 5-Methoxy Analog

In the first total synthesis of (±)-linderol A—a natural product with potent inhibitory activity on melanin biosynthesis in B-16 melanoma cells—4,6-dimethoxysalicylaldehyde served as the starting material, achieving a 20-step synthesis with 7.64% overall yield [1]. When the same synthetic route was attempted using 5-methoxysalicylaldehyde as an alternative starting material, the overall yield dropped to 2.86%, representing a 2.67-fold reduction in synthetic efficiency [1]. This yield differential demonstrates that the 4,6-dimethoxy substitution pattern is not merely interchangeable with other methoxy-substituted salicylaldehydes in complex synthetic sequences.

Total Synthesis Natural Product Synthesis Melanin Biosynthesis Inhibition

Tyrosinase Inhibition Potency: 4,6-Dimethoxysalicylaldehyde Demonstrates Superior IC50 Compared to Arbutin

4,6-Dimethoxysalicylaldehyde acts as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, with reported inhibitory activity that surpasses arbutin—a widely used reference tyrosinase inhibitor in cosmetic and dermatological research [1]. While arbutin is routinely employed as a positive control in tyrosinase inhibition assays with typical IC₅₀ values in the sub-millimolar range, 4,6-dimethoxysalicylaldehyde exhibits inhibitory potency approximately two-fold greater, with an IC₅₀ of approximately 0.06 μg/mL compared to arbutin's 0.12 μg/mL [1]. This enhanced potency positions the compound as a more efficient tool for studying melanin biosynthesis pathways.

Tyrosinase Inhibition Melanin Biosynthesis Enzyme Assay

Schiff Base Tautomeric Equilibrium: 4,6-Dimethoxy Substitution Enables Unique OH/NH Tautomerism Not Observed in 4-Methoxy or 5-Methoxy Analogs

A comparative NMR isotope effect study of Schiff bases derived from 4-methoxy-, 5-methoxy-, and 4,6-dimethoxysalicylaldehyde with methylamine revealed that the 4,6-dimethoxy derivative exhibits a unique tautomeric equilibrium between OH and NH forms [1]. This equilibrium, absent in the mono-methoxy analogs, produces a characteristic dependence of secondary deuterium isotope effects on the OH/NH ratio, yielding a function with distinct maximum and minimum values [1]. The 4-methoxy and 5-methoxy derivatives lack this equilibrium behavior, demonstrating that the dual methoxy substitution at the 4- and 6-positions is required to access this tautomeric state [1].

Schiff Base Chemistry Tautomerism NMR Isotope Effects

4,6-Dimethoxysalicylaldehyde Research Applications: Evidence-Backed Use Cases for Scientific Selection


Selective Antifungal Screening and Candida albicans-Focused Drug Discovery

Based on the systematic antimicrobial profiling that established 4,6-dimethoxysalicylaldehyde's considerable activity against C. albicans with minimal antibacterial activity—in contrast to the broad-spectrum antibacterial profile of 5-halogenated analogs—this compound is optimally suited for antifungal screening programs requiring Candida albicans selectivity without confounding antibacterial effects [1]. This application is particularly relevant for laboratories investigating fungal-specific targets where antibacterial cross-reactivity would confound mechanism-of-action studies.

Multi-Step Total Synthesis of Linderol A and Related Hexahydrodibenzofuran Natural Products

The established 2.67-fold yield advantage (7.64% vs. 2.86% overall yield over 20 steps) of 4,6-dimethoxysalicylaldehyde over 5-methoxysalicylaldehyde in the total synthesis of (±)-linderol A makes this compound the only economically viable starting material for research groups pursuing linderol A synthesis or developing related hexahydrodibenzofuran scaffolds [2]. The substitution pattern directly impacts reaction efficiency across multiple steps, making alternative starting materials prohibitively wasteful for multi-gram scale preparations.

Tyrosinase Inhibition Studies and Melanin Biosynthesis Pathway Research

With an IC₅₀ value of approximately 0.06 μg/mL against tyrosinase—two-fold more potent than the standard reference inhibitor arbutin (0.12 μg/mL)—4,6-dimethoxysalicylaldehyde serves as a high-efficiency tool compound for enzymology studies investigating melanin biosynthesis pathways [3]. The enhanced potency enables lower working concentrations in cell-based assays, reducing potential off-target effects and compound solubility challenges, while also serving as a benchmark for evaluating novel tyrosinase inhibitors.

Schiff Base Tautomerism and Intramolecular Hydrogen Bonding Dynamics Research

The unique OH/NH tautomeric equilibrium observed in the methylamine Schiff base of 4,6-dimethoxysalicylaldehyde—absent in 4-methoxy and 5-methoxy analogs—positions this compound as the essential starting material for NMR isotope effect studies of hydrogen bonding dynamics and proton transfer mechanisms in Schiff base systems [4]. Research groups investigating secondary deuterium isotope effects on ¹³C and ¹⁵N chemical shifts must use the 4,6-dimethoxy derivative to access the equilibrium state required for such analyses.

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